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Introduction
N-α-Fmoc-L-threonine (Fmoc-Thr-OH) is a cornerstone amino acid derivative in modern drug

discovery, primarily utilized in solid-phase peptide synthesis (SPPS). Its unique properties,

including the presence of a secondary hydroxyl group on its side chain, make it a critical

building block for the synthesis of a wide array of therapeutic peptides and peptidomimetics.

The threonine residue is a frequent site for post-translational modifications (PTMs) such as

phosphorylation and glycosylation, which are pivotal in regulating biological processes.

Consequently, Fmoc-Thr-OH is indispensable for synthesizing modified peptides to study

these processes and to develop novel therapeutics targeting them. This document provides

detailed application notes and experimental protocols for the use of Fmoc-Thr-OH in drug

discovery.

Physicochemical Properties of Fmoc-Thr-OH and
Derivatives
A precise understanding of the physicochemical properties of Fmoc-Thr-OH and its protected

derivatives is fundamental for its effective application in peptide synthesis.
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Property Fmoc-Thr-OH Fmoc-Thr(tBu)-OH

CAS Number 73731-37-0[1] 71989-35-0[2]

Molecular Formula C₁₉H₁₉NO₅[1] C₂₃H₂₇NO₅

Molecular Weight 341.36 g/mol [1] 397.48 g/mol

Appearance White to off-white powder[1] White to off-white solid/powder

Melting Point ~115 °C (decomposes)[1] 90-115 °C

Solubility Soluble in DMF and DMSO[1] Soluble in DMF and DMSO

Storage Temperature -20°C to -15°C 2-8°C

I. Application in Solid-Phase Peptide Synthesis
(SPPS)
The primary application of Fmoc-Thr-OH is as a fundamental building block in Fmoc-based

SPPS. The Fmoc protecting group provides a stable linkage that is readily cleaved under mild

basic conditions, allowing for the sequential addition of amino acids to a growing peptide chain.

A. Standard Peptide Synthesis
Fmoc-Thr-OH, typically with its side-chain hydroxyl group protected by a tert-butyl (tBu) group

(Fmoc-Thr(tBu)-OH), is used to incorporate threonine residues into peptide sequences. The

tBu group prevents unwanted side reactions at the hydroxyl group during synthesis and is

cleaved under acidic conditions during the final cleavage step.

Experimental Protocol: Standard SPPS Cycle for Fmoc-Thr(tBu)-OH Incorporation

This protocol outlines the key steps for incorporating a Fmoc-Thr(tBu)-OH residue into a

peptide chain on a solid support.
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1. Resin Preparation:

Swell the resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal

acids) in N,N-Dimethylformamide (DMF) for at least 30 minutes.

2. Fmoc Deprotection:

Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the

Fmoc group from the N-terminus of the growing peptide chain.

Repeat the treatment with fresh 20% piperidine in DMF for another 10-20 minutes to ensure

complete deprotection.

Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the

dibenzofulvene-piperidine adduct.

3. Coupling of Fmoc-Thr(tBu)-OH:

In a separate vessel, pre-activate Fmoc-Thr(tBu)-OH (3-4 equivalents relative to resin

loading) with a coupling reagent (e.g., HATU, HBTU, or DIC/Oxyma) and a base (e.g., DIPEA

or collidine) in DMF for 1-2 minutes.

Add the activated amino acid solution to the deprotected resin.

Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.

Monitor the reaction completion using a qualitative method like the Kaiser test (a negative

result indicates complete coupling).

4. Washing:

After the coupling is complete, wash the resin extensively with DMF to remove excess

reagents and byproducts.

5. Capping (Optional):

To block any unreacted free amines, treat the resin with a capping solution (e.g., acetic

anhydride and DIPEA in DMF) for 10-15 minutes. This step prevents the formation of
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deletion sequences.

6. Final Cleavage and Deprotection:

Once the desired peptide sequence is assembled, wash the resin with dichloromethane

(DCM) and dry it under vacuum.

Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and

scavengers (e.g., water, triisopropylsilane (TIS)) to cleave the peptide from the resin and

remove the side-chain protecting groups (including the tBu group from threonine). A common

cocktail is TFA/TIS/Water (95:2.5:2.5).

Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet to obtain

the crude peptide.

Quantitative Data: Coupling Efficiency of Fmoc-Thr(tBu)-OH

The choice of coupling reagent significantly impacts the efficiency of incorporating the sterically

hindered Fmoc-Thr(tBu)-OH.

Coupling
Reagent

Reagent Type
Typical
Coupling Time
(min)

Relative
Coupling
Efficiency/Puri
ty

Racemization
Potential

HATU
Uronium/Aminiu

m Salt
20 - 45[3]

High to Very

High[3]
Low[3]

HBTU
Uronium/Aminiu

m Salt
30 - 60[3] High[3] Low[3]

HCTU
Uronium/Aminiu

m Salt
20 - 45[3]

High to Very

High[3]
Low[3]

DIC/Oxyma
Carbodiimide/Ad

ditive
60 - 120[3] Good to High[3] Very Low[3]

PyBOP
Phosphonium

Salt
30 - 60[3] High[3] Low[3]
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Data extrapolated from studies on sterically hindered amino acids. Exact performance can be

sequence-dependent.[3]

B. Synthesis of Phosphopeptides
Threonine phosphorylation is a key post-translational modification in cellular signaling. Fmoc-

Thr(PO(OBzl)OH)-OH or other protected phosphothreonine derivatives are used to synthesize

phosphopeptides for studying kinase activity and signal transduction pathways.

Experimental Protocol: Incorporation of Fmoc-Thr(PO(OBzl)OH)-OH

This protocol is adapted for the incorporation of a protected phosphothreonine residue.

Resin Preparation and Deprotection: Follow the standard SPPS protocol.

Coupling:

Dissolve Fmoc-Thr(PO(OBzl)OH)-OH (1.5-2 equivalents) and a coupling reagent like

HBTU or HATU (1.5-2 equivalents) in DMF.

Add a base such as DIPEA (3-4 equivalents) to the mixture.

Add the activated solution to the resin and couple for 2-4 hours. Double coupling may be

necessary for higher efficiency.

Washing and Subsequent Cycles: Follow the standard SPPS protocol.

Final Cleavage and Deprotection: A standard TFA cleavage cocktail will also remove the

benzyl protecting groups from the phosphate moiety.

C. Synthesis of Glycopeptides
Glycosylation of threonine is crucial for protein folding, stability, and function. Aberrant

glycosylation is a hallmark of many diseases, including cancer. Fmoc-Thr(Ac-α-D-GalNAc)-OH

and other glycosylated threonine building blocks are used to synthesize glycopeptides for

developing vaccines and diagnostics.

Experimental Protocol: Incorporation of a Glycosylated Threonine Building Block
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Resin Preparation and Deprotection: Follow the standard SPPS protocol.

Coupling:

Use a suitable coupling reagent such as HATU or HCTU, which are effective for coupling

bulky glycosylated amino acids.

Extend the coupling time (2-4 hours) and consider double coupling to ensure high

efficiency.

Deprotection of Glycan Protecting Groups:

If acetyl groups are used to protect the glycan hydroxyls, they can be removed on-resin

using a solution of hydrazine monohydrate in methanol.

Final Cleavage: Use a standard TFA cleavage cocktail.

II. Application in the Synthesis of Therapeutic
Peptides
Fmoc-Thr-OH is a key component in the synthesis of several peptide-based drugs.

A. Enfuvirtide (Fuzeon)
Enfuvirtide is an HIV fusion inhibitor, a 36-amino acid peptide that contains four threonine

residues. Its synthesis is a complex process often involving a combination of solid-phase and

solution-phase fragment condensation.

Synthesis and Purity Data for Enfuvirtide

Synthesis Strategy Crude Purity (%) Overall Yield (%) Final Purity (%)

Linear SPPS on Rink

Amide Resin
30-40[4] 6-8[4] >98[4]

Hybrid (Solid- and

Solution-Phase)

~70 (after initial

purification)
85 (final washing step) >99.0[4]

Biosynthesis in E. coli ~75 (crude) 2.86–3.31 mg/L up to 94[5]
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B. GLP-1 Receptor Agonists
Glucagon-like peptide-1 (GLP-1) receptor agonists are used to treat type 2 diabetes. Many of

these are synthetic peptides or peptide analogues containing threonine. For example,

Liraglutide and Semaglutide are long-acting GLP-1 analogues.

Biological Activity of Threonine-Containing GLP-1 Analogues

Analogue Modification IC₅₀ / EC₅₀ (nM)

Native GLP-1 - IC₅₀: 0.78

[Aib⁸]-GLP-1(7–36)-NH₂ Ala⁸ -> Aib IC₅₀: 0.45

[Gly⁸]-GLP-1(7–36)-NH₂ Ala⁸ -> Gly IC₅₀: 2.8

Semaglutide
Aib⁸, Arg³⁴, Lys²⁶(N-ε-(γ-L-

Glu(N-α-hexadecanoyl)))
EC₅₀: 0.60 ± 0.2

G1 (Semaglutide analogue) Aib⁸, Lys²⁶ modification EC₅₀: 0.97 ± 0.2

G2 (Semaglutide analogue) Aib⁸, Ser¹⁸ modification EC₅₀: 0.73 ± 0.2

III. Threonine in Signaling Pathways and as a Drug
Target
The hydroxyl side chain of threonine is a key site for phosphorylation, a critical event in many

signaling pathways. Understanding these pathways is crucial for designing drugs that can

modulate their activity.

A. Insulin Signaling Pathway
Threonine phosphorylation of Insulin Receptor Substrate (IRS) proteins is a key regulatory

mechanism in the insulin signaling pathway. Aberrant phosphorylation can lead to insulin

resistance.
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Simplified Insulin Signaling Pathway

Synthetic phosphopeptides containing phosphothreonine are used to study the kinetics and

substrate specificity of kinases and phosphatases involved in this pathway, such as Akt and

GSK-3.[6][7]
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B. MUC1 Glycopeptide Cancer Vaccines
Mucin 1 (MUC1) is a glycoprotein that is overexpressed and aberrantly glycosylated in many

cancers. The extracellular domain of MUC1 contains tandem repeats rich in serine and

threonine, which are sites of O-glycosylation. In cancer cells, these glycans are often truncated,

exposing novel peptide and carbohydrate epitopes.

Synthetic MUC1 Glycopeptide
(containing glycosylated Threonine) Antigen Presenting Cell (APC)Uptake and Processing T Helper CellPresents Antigen B CellActivates Anti-MUC1 AntibodiesProduce Tumor Cell

(expressing aberrant MUC1)
Target and Destroy

Click to download full resolution via product page

Mechanism of MUC1 Glycopeptide Vaccine

Synthetic MUC1 glycopeptides, synthesized using glycosylated Fmoc-Ser/Thr-OH building

blocks, are being developed as cancer vaccines to elicit an immune response against tumor

cells.[8][9][10]

IV. Application in Peptide-Drug Conjugates (PDCs)
Fmoc-amino acids, including Fmoc-Thr-OH, can be incorporated into the linker component of

peptide-drug conjugates (PDCs). The linker plays a crucial role in the stability of the PDC in

circulation and the release of the cytotoxic drug at the target site. Threonine-containing linkers

can provide desirable properties such as hydrophilicity and sites for further modification.[11][12]

While specific examples detailing Fmoc-Thr-OH in clinically approved PDC linkers are not

abundant in the public domain, the principles of peptide synthesis allow for its inclusion to

modulate linker properties. The hydroxyl group of threonine can be used for attaching the drug

or modifying the linker's solubility.

Conclusion
Fmoc-Thr-OH is a versatile and essential building block in drug discovery, enabling the

synthesis of a diverse range of therapeutic peptides. Its application extends from the

straightforward incorporation into peptide backbones to the more complex synthesis of post-
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translationally modified peptides, such as phosphopeptides and glycopeptides. These synthetic

peptides are invaluable tools for studying disease mechanisms and for the development of

novel drugs, including HIV inhibitors, diabetes treatments, and cancer vaccines. The detailed

protocols and data presented herein provide a foundation for researchers to effectively utilize

Fmoc-Thr-OH in their drug discovery endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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